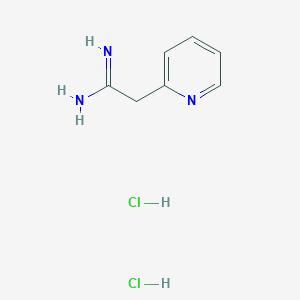
Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate” is a chemical compound with the molecular formula C11H14 . It is also known by other names such as 6-Methyltetralin, 6-Methyl- (1,2,3,4-tetrahydronaphthalene), Naphthalene, 6-methyl-1,2,3,4-tetrahydro-, and 1,2,3,4-Tetrahydro-6-methylnaphthalene .
Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file . This provides a visual representation of the molecule’s structure, which can be useful for understanding its properties and reactivity.Physical And Chemical Properties Analysis
“Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate” is a yellowish crystal with a strong, civet-like odor . It is soluble in 2 parts of 80% alcohol .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques: Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate has been synthesized through various methods. For instance, Göksu et al. (2003) described a synthesis starting from naphthalene-2,3-diol, employing methods such as Friedel-Crafts acylation and Birch reduction (Göksu et al., 2003).
- Chemical Modification: This compound undergoes various chemical transformations. Dawson et al. (1983) synthesized derivatives that showed significant activity in reversing keratinization processes, highlighting its potential in pharmacological applications (Dawson et al., 1983).
- Formation of Specific Substituents: Pfau et al. (1978) explored its reactions with unsymmetrical dienophiles, leading to specific hydroxylic compounds (Pfau et al., 1978).
Biological and Pharmacological Applications
- Retinoid Activity: A study by Dawson et al. (1989) showed that structural modifications in certain methylated naphthalene derivatives, related to Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate, can influence retinoid biological activity. This opens up avenues for its use in dermatological applications (Dawson et al., 1989).
Material Science Applications
- Use in Polymer Industry: Zhi (2002) reported the synthesis of polysubstituted diethyl 2,7-naphthalene dicarboxylates, derivatives of Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate, which are useful in the polymer industry for their heat resistance and application in print ink (Zhi, 2002).
Analytical Chemistry Applications
- Analytical Assays: Rissler et al. (1991) developed a high-performance liquid chromatographic assay for the determination of a derivative of Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate in plasma, demonstrating its relevance in analytical chemistry (Rissler et al., 1991).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPFILNTCSKLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2552260.png)


![4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2552265.png)


![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2552268.png)

![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide](/img/structure/B2552271.png)
![3-(4-methyl-1,2,4-triazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2552274.png)
![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2552278.png)

![N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2552280.png)